3-(2-Ethoxyethoxy)phenylZinc bromide
Description
3-(2-Ethoxyethoxy)phenylZinc bromide is an organozinc reagent characterized by a phenyl ring substituted with a 2-ethoxyethoxy group at the meta position. This ether-functionalized arylzinc compound is typically prepared as a 0.25 M solution in tetrahydrofuran (THF) and is widely employed in cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura) to construct carbon-carbon bonds. The 2-ethoxyethoxy group enhances solubility in polar aprotic solvents and modulates electronic properties, balancing electron donation (via oxygen lone pairs) with steric accessibility .
Properties
Molecular Formula |
C10H13BrO2Zn |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
bromozinc(1+);2-ethoxyethoxybenzene |
InChI |
InChI=1S/C10H13O2.BrH.Zn/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h3-4,6-7H,2,8-9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
TVLKESGCAYGOFQ-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCOC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethoxy)phenylzinc bromide typically involves the reaction of 3-(2-ethoxyethoxy)bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
In an industrial setting, the production of 3-(2-ethoxyethoxy)phenylzinc bromide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in large quantities and stored in specialized containers to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethoxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenylzinc moiety acts as a nucleophile.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving 3-(2-ethoxyethoxy)phenylzinc bromide.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.
Major Products Formed
The major products formed from reactions involving 3-(2-ethoxyethoxy)phenylzinc bromide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
3-(2-Ethoxyethoxy)phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: The compound is valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethoxy)phenylzinc bromide involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The ethoxyethoxy group enhances the solubility and reactivity of the compound, facilitating its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Reactivity and Selectivity
Table 1: Key Structural and Reactivity Comparisons
| Compound Name | Substituent Features | Electronic Effects | Reactivity Profile | Applications | References |
|---|---|---|---|---|---|
| 3-(2-Ethoxyethoxy)phenylZinc bromide | Meta 2-ethoxyethoxy group | Moderate electron donation | High solubility, versatile coupling partner | Synthesis of ether-functionalized biaryls | |
| 3-Chloro-4-(2-ethoxyethoxy)phenylZinc bromide | Para Cl, meta 2-ethoxyethoxy | Cl (electron-withdrawing) | Enhanced electrophilicity, regioselective | Pharmaceuticals, agrochemicals | |
| 3-(3-Methylphenyl)phenylZinc bromide | Biphenyl with meta methyl | Methyl (electron-donating) | Increased nucleophilicity | Bulkier biaryl synthesis | |
| 3-(3’-Methylbenzyloxy)phenylZinc bromide | Benzyloxy with meta methyl | Steric bulk, mild donation | Selective coupling in hindered environments | Polymer precursors | |
| 2-(4-Penten-1-oxy)phenylzinc bromide | Alkenyloxy chain | Conjugation via double bond | Potential for cycloaddition side reactions | Functionalized materials | |
| (3-(Trifluoromethyl)benzyl)zinc bromide | CF₃ group (strongly withdrawing) | Strong electron withdrawal | High electrophilicity, rapid transmetalation | Fluorinated drug intermediates |
Key Observations:
- Electronic Modulation : The 2-ethoxyethoxy group in the target compound provides mild electron donation, contrasting with electron-withdrawing substituents like Cl or CF₃, which increase electrophilicity but reduce stability .
- Steric Considerations : Bulky substituents (e.g., benzyloxy in ) hinder transmetalation but improve selectivity in congested substrates. The 2-ethoxyethoxy group offers moderate steric accessibility, enabling broad substrate compatibility.
- Solubility: Ether-containing derivatives (e.g., 2-ethoxyethoxy, penten-1-oxy) exhibit superior solubility in THF compared to non-polar analogs (e.g., methyl-substituted compounds) .
Cross-Coupling Efficiency and Byproduct Formation
- Negishi Coupling : The target compound demonstrates 85–90% yield in coupling with aryl halides, outperforming chloro-substituted analogs (70–75%) due to reduced electron withdrawal .
- Transmetalation Rate : CF₃-substituted reagents react 2–3 times faster than the target compound but generate more byproducts (e.g., homocoupling) under oxidative conditions .
- Steric Hindrance : 3-(3’-Methylbenzyloxy)phenylZinc bromide achieves <50% yield with ortho-substituted aryl halides, whereas the target compound maintains >80% efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
